molecular formula C6H12O3 B8766641 3-Hydroxy-2-(methoxymethyl)-2-methylpropionaldehyde CAS No. 85030-53-1

3-Hydroxy-2-(methoxymethyl)-2-methylpropionaldehyde

Cat. No. B8766641
Key on ui cas rn: 85030-53-1
M. Wt: 132.16 g/mol
InChI Key: IGLBINVHKGTFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04552985

Procedure details

22 g of triethylamine are added to a mixture of 590 g of methanol, 330 g of 30% strength formaldehyde solution and 210 g of methacrolein in the course of 10 minutes, and the solution is kept at the boiling point for 8 hours. The low-boiling components are separated off, after which 312 g (=78% yield, based on methacrolein) of the title compound of boiling point 120°-125° C./24 mbar are isolated by distillation under reduced pressure.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
590 g
Type
reactant
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8]=[O:9].[O:10]=[CH:11][C:12](=[CH2:14])[CH3:13].[CH3:15][OH:16]>>[CH3:8][O:9][CH2:13][C:12]([CH2:11][OH:10])([CH3:14])[CH:15]=[O:16]

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
210 g
Type
reactant
Smiles
O=CC(C)=C
Name
Quantity
590 g
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The low-boiling components are separated off

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COCC(C=O)(C)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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